![molecular formula C8H7BrN2O2S B2487824 Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate CAS No. 80353-98-6](/img/structure/B2487824.png)
Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate
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Overview
Description
“Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate” is a chemical compound with the molecular formula C8H7BrN2O2S . It has a molecular weight of 275.13 . The compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for “Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate” is 1S/C8H7BrN2O2S/c1-2-13-7(12)5-4-11-6(9)3-10-8(11)14-5/h3-4H,2H2,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, nitrogen, oxygen, and sulfur atoms.Physical And Chemical Properties Analysis
“Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate” is a powder at room temperature .Scientific Research Applications
Antitumor and Cytotoxic Activity
Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate has drawn attention due to its potential antitumor properties. Researchers have synthesized related compounds and evaluated their cytotoxic effects on various human tumor cell lines. For instance, a derivative with a 4-bromophenyl substituent demonstrated potent activity against prostate cancer cells .
Anticancer Agents
In the quest for novel anticancer agents, scientists have explored the structural modifications of imidazo[2,1-b][1,3]thiazole derivatives. Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate and its analogs have been synthesized and tested for their efficacy against liver cancer (HEPG2) and breast cancer (MCF7) cell lines. These investigations provide valuable insights into potential therapeutic applications .
Agrochemical Research
The thiazole moiety in Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate could be relevant in agrochemical research. Scientists explore its potential as a pesticide or herbicide, aiming to develop environmentally friendly solutions for crop protection.
El-Borai, A. M., et al. (2019). Synthesis and Biological Evaluation of Thiazole Derivatives. In Thiazoles: having diverse biological activities (pp. 1-16). IntechOpen. Link Gulsory, Y., & Guzeldemirci, N. U. (2007). Antitumor and cytotoxic activity of some new 4-arylidenhydrazino-3-(4-bromophenyl)imidazo[2,1-b]thiazoles. Medicinal Chemistry Research, 16(8), 383-390. Link
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs It’s worth noting that thiazole derivatives have been found to have significant analgesic and anti-inflammatory activities .
Mode of Action
Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been found to have significant analgesic and anti-inflammatory activities , suggesting that they may have similar effects at the molecular and cellular level.
Action Environment
It’s worth noting that the compound is a versatile building block that boasts a melting point of 198 °c, offering a unique blend of stability and reactivity .
properties
IUPAC Name |
ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2S/c1-2-13-7(12)5-3-11-4-6(9)14-8(11)10-5/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWIMQLEHJSRIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(SC2=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate | |
CAS RN |
80353-98-6 |
Source
|
Record name | ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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